molecular formula C4H6F3NO2 B6157670 1,1,1-trifluoro-4-nitrobutane CAS No. 32827-23-9

1,1,1-trifluoro-4-nitrobutane

Katalognummer: B6157670
CAS-Nummer: 32827-23-9
Molekulargewicht: 157.09 g/mol
InChI-Schlüssel: HWSQUNJZNMYSDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,1-trifluoro-4-nitrobutane is an organic compound with the molecular formula C4H6F3NO2 and a molecular weight of 157.09 g/mol . It is characterized by the presence of three fluorine atoms and a nitro group attached to a butane backbone. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1,1-trifluoro-4-nitrobutane can be synthesized through several methods. One common approach involves the nitration of 1,1,1-trifluorobutane using nitric acid and sulfuric acid as reagents. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitro compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced reaction control systems to maintain the desired reaction conditions. The product is then purified through distillation or recrystallization techniques to achieve the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

1,1,1-trifluoro-4-nitrobutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1,1,1-trifluoro-4-nitrobutane is utilized in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of 1,1,1-trifluoro-4-nitrobutane involves its interaction with molecular targets through its nitro and fluorine groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular targets, leading to diverse effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,1,1-trifluoro-2-nitroethane
  • 1,1,1-trifluoro-3-nitropropane
  • 1,1,1-trifluoro-5-nitropentane

Uniqueness

1,1,1-trifluoro-4-nitrobutane is unique due to its specific arrangement of fluorine and nitro groups on a butane backbone. This configuration imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .

Eigenschaften

CAS-Nummer

32827-23-9

Molekularformel

C4H6F3NO2

Molekulargewicht

157.09 g/mol

IUPAC-Name

1,1,1-trifluoro-4-nitrobutane

InChI

InChI=1S/C4H6F3NO2/c5-4(6,7)2-1-3-8(9)10/h1-3H2

InChI-Schlüssel

HWSQUNJZNMYSDT-UHFFFAOYSA-N

Kanonische SMILES

C(CC(F)(F)F)C[N+](=O)[O-]

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.